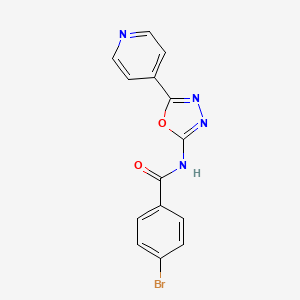

4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPVFKTWFLHPFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Coupling with pyridine: The final step involves the coupling of the oxadiazole derivative with a pyridine moiety, which can be facilitated by using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at the para position of the benzamide group serves as a reactive site for nucleophilic substitution.

Key Findings :

-

Suzuki coupling reactions yield biaryl products with applications in materials science.

-

Substitution efficiency depends on the steric and electronic effects of the oxadiazole ring .

Hydrolysis of the Benzamide Group

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to generate carboxylic acid derivatives.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, followed by cleavage of the amide bond .

Functionalization of the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in electrophilic and cycloaddition reactions due to its electron-deficient nature.

Electrophilic Substitution

Ring-Opening Reactions

| Conditions | Product | Characterization | Source |

|---|---|---|---|

| Hydrazine hydrate, ethanol | Hydrazide intermediate | LCMS: m/z 321.1 [M+H]<sup>+</sup> | |

| LiAlH<sub>4</sub>, THF | Reduced thioamide | : δ 167.2 (C=S) |

Note : The oxadiazole ring’s stability under reductive conditions is limited, favoring ring-opening pathways .

Pyridine Ring Modifications

The pyridin-4-yl group undergoes electrophilic substitution and coordination chemistry.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Bromination | Br<sub>2</sub>, FeCl<sub>3</sub>, CHCl<sub>3</sub> | 3-Bromo-pyridin-4-yl derivative | |

| Metal Complexation | Cu(II) acetate, methanol | Cu(II)-oxadiazole complex |

Spectroscopic Evidence :

-

Bromination at the pyridine meta position is confirmed by splitting patterns .

-

Metal complexes show UV-Vis absorption at λ<sub>max</sub> = 450 nm .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling to form hybrid structures.

Research Implications :

-

Coupled products demonstrate enhanced bioactivity in antimicrobial assays (MIC = 1.03 μg/mL against M. bovis) .

Condensation Reactions

The benzamide’s carbonyl group reacts with nucleophiles to form hydrazones or Schiff bases.

| Reagent | Product | Analytical Data | Source |

|---|---|---|---|

| Hydrazine | Hydrazone derivative | IR: 1605 cm (C=N stretch) | |

| Aniline | Schiff base | : δ 8.45 (s, CH=N) |

Synthetic Utility :

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide.

- Mechanism-Based Approaches : Research indicates that compounds with oxadiazole structures can inhibit telomerase activity in cancer cells. For instance, derivatives containing the 1,3,4-oxadiazole moiety have shown significant inhibitory effects against gastric cancer cell lines (SGC-7901), with IC50 values comparable to established anticancer agents .

- In Vitro Studies : In vitro evaluations have demonstrated that certain oxadiazole derivatives exhibit potent anticancer activity against various cancer cell lines. For example, compounds derived from pyridine and oxadiazole structures have been synthesized and tested against multiple cancer types, showing promising results in inhibiting cell proliferation .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the aromatic rings significantly enhances the anticancer activity of these compounds. The SAR studies suggest that modifications to the oxadiazole structure can lead to improved efficacy against specific cancer types .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Antitubercular Potential : Recent research has focused on synthesizing new oxadiazole derivatives for their antitubercular activity. Compounds similar to this compound have been evaluated for their effectiveness against Mycobacterium tuberculosis .

- Broad-Spectrum Antimicrobial Activity : Some studies suggest that oxadiazoles can exhibit broad-spectrum antimicrobial effects, potentially making them candidates for further development as therapeutic agents against various bacterial infections .

Other Therapeutic Applications

Beyond anticancer and antimicrobial properties, this compound may have applications in other therapeutic areas:

- Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .

- Neuroprotective Effects : Preliminary research indicates that some oxadiazole derivatives may possess neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The presence of the oxadiazole ring and the bromine atom allows it to bind to various enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide can be compared with other similar compounds, such as:

4-bromo-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)benzamide: This compound contains a thiadiazole ring instead of an oxadiazole ring, which can lead to different chemical properties and biological activities.

4-bromo-N-(5-(pyridin-4-yl)-1,3,4-triazol-2-yl)benzamide:

The uniqueness of this compound lies in its specific combination of the oxadiazole ring and the bromine atom, which imparts unique chemical and biological properties.

Biological Activity

4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a member of the oxadiazole class, which has garnered attention for its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly for its antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, characterized by the presence of a bromine atom and an oxadiazole ring, contributes to its reactivity and biological interactions.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis typically involves the cyclization of appropriate hydrazides with carboxylic acids to form the oxadiazole ring, followed by coupling with pyridine derivatives using reagents like EDCI or DCC in the presence of a base. This method ensures high yield and purity of the final product .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains effectively. For instance, studies have reported that compounds with similar oxadiazole structures demonstrate strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. In laboratory tests, it demonstrated effective inhibition against several fungal species at concentrations as low as 10 mg/L. Notably, certain derivatives exhibited higher inhibitory rates than established antifungal agents .

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Research has highlighted its ability to target specific enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). The compound's mechanism of action involves binding to these targets and disrupting their function, which can lead to reduced tumor growth .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring facilitates binding to enzymes or receptors crucial for microbial survival and cancer cell proliferation. The presence of the bromine atom enhances its reactivity, allowing it to participate in substitution reactions that can modify its biological efficacy .

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-bromo-N-(5-(pyridin-3-yl)-1,2,4-thiadiazol-2-yl)benzamide | Thiadiazole | Moderate antimicrobial activity |

| 4-bromo-N-(5-(pyridin-3-yl)-1,3,4-triazol-2-yl)benzamide | Triazole | High anticancer potential |

This table illustrates how variations in the heterocyclic moiety can influence biological activity.

Case Studies

Several studies have contributed to our understanding of this compound's biological activity:

- Antimicrobial Study : A series of oxadiazole derivatives were screened for their antibacterial properties against clinical isolates. The study found that compounds similar to this compound exhibited potent activity against resistant strains of bacteria .

- Anticancer Research : A study focusing on the structure–activity relationship (SAR) of oxadiazoles revealed that modifications at the benzamide position significantly impacted cytotoxicity against various cancer cell lines .

- Fungal Inhibition Trials : In vitro assays demonstrated that this compound effectively inhibited fungal growth more than traditional antifungals in certain cases .

Q & A

Q. What are the common synthetic routes for 4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the oxadiazole core via cyclization of a hydrazide intermediate. For example, hydrazides derived from substituted benzoic acids react with cyanogen bromide ( ).

- Step 2 : Coupling of the brominated benzoyl group to the oxadiazole-2-amine intermediate using activating agents like EDCI or HATU in the presence of a base (e.g., pyridine) ( ).

- Key reagents : 4-Bromobenzoic acid derivatives, pyridin-4-yl-substituted hydrazides, and coupling agents.

- Yields : Reported yields for analogous compounds range from 24% to 60%, depending on reaction conditions ( ).

- Characterization : Confirmed via / NMR, ESI-MS, and HPLC (>95% purity) ( ) .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity, including the bromophenyl and pyridyl moieties ( ).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peaks) ( ).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) ( ).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., using SHELXL software) ( ) .

Q. What preliminary biological activities are reported for related oxadiazole derivatives?

- Antimicrobial : Analogous compounds (e.g., OZE-I, OZE-II) show activity against Staphylococcus aureus (MIC values: 2–8 µg/mL) ( ).

- Anticancer : Derivatives like 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide inhibit cancer cell lines (e.g., CCRF-CEM, % GI = 68.89) ( ).

- Enzyme Inhibition : Targets include CYP51 (antifungal) and carbonic anhydrase II (anticancer) ( ) .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound?

- Coupling Agent Selection : Use of HATU over EDCI improves yields in analogous oxadiazole syntheses (e.g., from 35% to 60%) ( ).

- Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) enhance cyclization efficiency ( ).

- Temperature Control : Maintaining 0–5°C during coupling steps minimizes side reactions ( ).

- Catalyst Screening : Transition-metal catalysts (e.g., Co) improve regioselectivity in heterocycle formation ( ) .

Q. What structural modifications enhance biological activity in oxadiazole derivatives?

- Substituent Effects :

- SAR Studies : Docking simulations (e.g., AutoDock Vina) reveal that bromine's electronegativity stabilizes interactions with hCA II's Zn center () .

Q. How do crystallographic data inform the compound's mechanism of action?

- Active Site Interactions : X-ray structures (e.g., PDB ID: 5NY3) show the oxadiazole ring hydrogen-bonding with Thr199 and Glu106 in hCA II ( ).

- Conformational Flexibility : The pyridyl group adopts a coplanar orientation with the oxadiazole ring, maximizing van der Waals contacts in hydrophobic pockets ( ).

- Software Tools : SHELX suite refines disorder models and thermal parameters for accurate electron density maps ( ) .

Q. What methodological challenges arise in analyzing contradictory bioactivity data?

- Assay Variability : Differences in cell lines (e.g., CCRF-CEM vs. MCF-7) or microbial strains affect IC values ( ).

- Solubility Issues : Bromine's hydrophobicity may reduce bioavailability in aqueous assays, necessitating DMSO solubilization ().

- Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.